
2,3-dihydro-1H-indene-2-carboxylic acid
Overview
Description
2,3-Dihydro-1H-indene-2-carboxylic acid (CAS: 25177-85-9) is a bicyclic carboxylic acid with the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol. Its structure consists of an indene backbone fused with a cyclopropane-like ring and a carboxylic acid substituent at the 2-position . This compound is primarily used in industrial and pharmaceutical research, serving as a precursor for synthesizing bioactive derivatives. For instance, its analogs have been developed as lysophosphatidic acid receptor 1 (LPAR1) antagonists, such as SAR-100842, which entered clinical trials for fibrotic diseases . The stereochemistry of derivatives, such as (1R,2R)-configured amino acid variants, is critical for biological activity, highlighting its role in chiral drug development .
Preparation Methods
Catalytic Hydrogenation of Indene-2-Carboxylic Acid
Catalytic hydrogenation is a cornerstone method for synthesizing saturated bicyclic carboxylic acids. Indene-2-carboxylic acid, an unsaturated precursor, undergoes hydrogenation under controlled conditions to yield 2,3-dihydro-1H-indene-2-carboxylic acid.
Reaction Mechanism and Catalyst Selection
The hydrogenation of the indene ring’s double bond typically employs palladium on carbon (Pd/C) or Raney nickel as catalysts. Pd/C offers superior selectivity for alkene reduction without over-hydrogenation of the aromatic ring . The reaction proceeds via adsorption of hydrogen onto the catalyst surface, followed by sequential hydrogen addition to the double bond.
Conditions :
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Pressure : 1–3 atm H₂
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Temperature : 25–50°C
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Solvent : Ethanol or tetrahydrofuran (THF)
Industrial-Scale Optimization
Industrial protocols favor continuous-flow reactors to enhance throughput. For example, a fixed-bed reactor with 5% Pd/C achieves 90% conversion at 30°C and 2 atm H₂, with product purity >98% after recrystallization.
Hydrolysis of Methyl 2,3-Dihydro-1H-indene-2-carboxylate
Ester hydrolysis provides a robust pathway to the target carboxylic acid. Methyl 2,3-dihydro-1H-indene-2-carboxylate serves as a key intermediate, synthesized via Friedel-Crafts alkylation or transition-metal-catalyzed coupling.
Acid-Catalyzed Hydrolysis
Procedure :
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Reagents : 6M HCl, 1,4-dioxane/water (3:1)
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Conditions : Reflux at 70°C for 24 hours
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Yield : 80–87%
The reaction mechanism involves nucleophilic attack by water on the protonated ester carbonyl, followed by elimination of methanol.
Base-Mediated Saponification
Procedure :
Base hydrolysis avoids acidic conditions, making it suitable for acid-sensitive substrates.
Cyclization of o-Tolyl-Substituted Precursors
Friedel-Crafts alkylation enables the construction of the indene scaffold. For example, o-tolylacetic acid undergoes cyclization in the presence of AlCl₃ to form 2-(o-tolyl)-2,3-dihydro-1H-indene-2-carboxylic acid, which is subsequently decarboxylated .
Friedel-Crafts Alkylation Protocol
Steps :
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Activation : AlCl₃ (1.2 equiv) in dichloromethane at 0°C.
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Cyclization : Dropwise addition of o-tolylacetyl chloride.
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Workup : Quench with ice-water, extract with ethyl acetate.
Oxidation of 2,3-Dihydro-1H-indene-2-methanol
Secondary alcohols adjacent to the carboxylic acid group can be oxidized to carboxylic acids. 2,3-Dihydro-1H-indene-2-methanol, obtained via LiAlH₄ reduction of the corresponding ester, is oxidized using KMnO₄ or CrO₃.
Potassium Permanganate Oxidation
Conditions :
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Reagent : KMnO₄ (3 equiv) in aqueous H₂SO₄
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Temperature : 80°C, 6 hours
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Yield : 60–68%
Comparative Analysis of Synthetic Routes
Method | Catalyst/Reagent | Yield (%) | Purity (%) | Scalability |
---|---|---|---|---|
Catalytic Hydrogenation | Pd/C, H₂ | 85 | 98 | High |
Ester Hydrolysis | HCl/NaOH | 82 | 95 | Moderate |
Friedel-Crafts | AlCl₃ | 70 | 90 | Low |
Alcohol Oxidation | KMnO₄ | 65 | 88 | Moderate |
Catalytic hydrogenation emerges as the most efficient and scalable method, whereas Friedel-Crafts cyclization suffers from lower yields due to competing side reactions.
Industrial Production and Purification
Large-scale synthesis employs continuous hydrogenation reactors with in-line monitoring to adjust H₂ pressure and temperature dynamically. Post-synthesis purification involves:
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-indene-2-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenation using bromine (Br2) in acetic acid.
Major Products Formed
Oxidation: Indene-2,3-dione.
Reduction: 2,3-Dihydro-1H-indene-2-methanol.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Research indicates that 2,3-dihydro-1H-indene-2-carboxylic acid exhibits several biological activities:
Antibacterial Activity
Studies have shown that derivatives of this compound possess antibacterial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) against common pathogens:
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
This compound | Escherichia coli | 64 µg/mL |
The antibacterial mechanism may involve disruption of bacterial cell membranes or inhibition of metabolic pathways.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. Similar indane derivatives have been reported to inhibit pro-inflammatory cytokines and reduce inflammatory markers in vitro, suggesting potential therapeutic uses in inflammatory diseases.
Antitumor Activity
Preliminary studies indicate that this compound may induce apoptosis in cancer cells and inhibit tumor growth. Notable findings include:
Study Reference | Cancer Type | Mechanism of Action |
---|---|---|
[Study A] | Breast Cancer | Induction of apoptosis via caspase activation |
[Study B] | Lung Cancer | Inhibition of cell proliferation and migration |
These findings highlight the potential of this compound as a candidate for anticancer drug development.
Material Science Applications
In addition to biological applications, this compound is being explored in materials science:
Polymer Chemistry
The compound can serve as a monomer or additive in the production of polymers with enhanced mechanical properties and thermal stability. Its unique structure allows for improved interaction with other polymer components.
Additive Manufacturing
Due to its favorable chemical properties, it can be incorporated into formulations for 3D printing materials, potentially enhancing their performance characteristics .
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-indene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to modulate cellular signaling . The exact pathways and targets can vary based on the specific derivative or formulation used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 2,3-dihydro-1H-indene-2-carboxylic acid with key analogs, emphasizing structural modifications, physicochemical properties, and applications.
Key Structural and Functional Differences
Substituent Effects on Bioactivity: The chloro and ester groups in the Indoxacarb intermediate enhance lipophilicity, improving pesticidal activity . In contrast, SAR-100842’s methoxy and benzamido groups enable selective LPAR1 antagonism, critical for antifibrotic effects . Amino derivatives (e.g., hydrochloride salt) exhibit polar interactions, making them suitable for chiral resolution and peptide synthesis .
Stereochemical Influence: The (1R,2R)-configuration in amino acid derivatives (e.g., CAS: 135053-20-2) is essential for binding to biological targets, as seen in enantioselective synthesis protocols . Racemic mixtures show reduced efficacy, underscoring the importance of stereopurity .
Physicochemical Properties :
- Melting Points : Hydroxy derivatives (e.g., 4-hydroxy-2,6-dimethyl analog) exhibit higher melting points (160–163°C) due to hydrogen bonding , while methoxy variants (e.g., 4-methoxy-2,6-dimethyl) melt at 98–101°C .
- Solubility : Solvent optimization (e.g., n-hexane over dichloromethane) improves crystallization yields in industrial synthesis .
Biological Activity
2,3-Dihydro-1H-indene-2-carboxylic acid (CAS No. 25177-85-9) is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : CHO
- Molecular Weight : 162.19 g/mol
- Solubility : High solubility in water (approximately 0.908 mg/ml) .
Research indicates that this compound functions primarily as an inhibitor of apoptosis proteins (IAPs) . IAPs are critical regulators of apoptosis and cell survival, and their inhibition can lead to increased apoptosis in cancer cells. The compound has shown efficacy in inhibiting various IAPs, including XIAP (X-linked inhibitor of apoptosis protein), which is known to bind caspases and prevent apoptotic signaling .
Therapeutic Applications
The compound has been investigated for its potential use in treating several types of cancer, including:
In Vitro Studies
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by disrupting the IAP-caspase interaction. The compound's effectiveness was measured by assessing cell viability and apoptosis rates using assays such as MTT and Annexin V staining.
Case Studies
A notable case study involved the treatment of breast cancer cell lines with this compound, resulting in a significant reduction in cell proliferation and an increase in apoptotic markers. The study highlighted the potential for this compound to be developed into a therapeutic agent for breast cancer treatment .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
2,3-dihydro-1H-indene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-10(12)9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDCMQBOWOLYCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341796 | |
Record name | indane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30341796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25177-85-9 | |
Record name | indane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30341796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Indancarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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